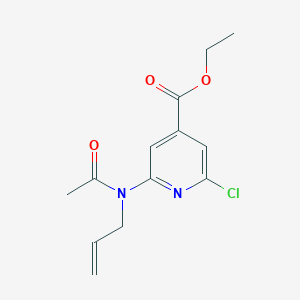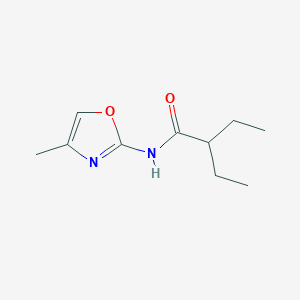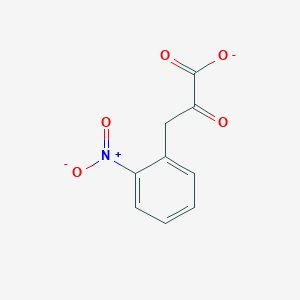
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester
Descripción general
Descripción
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl-allyl-amino group, a chloro substituent, and an isonicotinic acid ethyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isonicotinic Acid Derivative: The starting material, 6-chloro-isonicotinic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form 6-chloro-isonicotinic acid ethyl ester.
Introduction of the Acetyl-Allyl-Amino Group: The ethyl ester is then reacted with acetyl-allyl-amine under controlled conditions. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro or other substituents.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
Aplicaciones Científicas De Investigación
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester involves its interaction with specific molecular targets. The acetyl-allyl-amino group may interact with enzymes or receptors, modulating their activity. The chloro substituent and isonicotinic acid moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetyl-allyl-amino)-isonicotinic acid ethyl ester: Lacks the chloro substituent.
6-Chloro-isonicotinic acid ethyl ester: Lacks the acetyl-allyl-amino group.
2-(Allyl-amino)-6-chloro-isonicotinic acid ethyl ester: Lacks the acetyl group.
Uniqueness
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester is unique due to the presence of both the acetyl-allyl-amino group and the chloro substituent, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for versatile chemical reactivity and a broad range of applications in scientific research.
Propiedades
Fórmula molecular |
C13H15ClN2O3 |
|---|---|
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
ethyl 2-[acetyl(prop-2-enyl)amino]-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C13H15ClN2O3/c1-4-6-16(9(3)17)12-8-10(7-11(14)15-12)13(18)19-5-2/h4,7-8H,1,5-6H2,2-3H3 |
Clave InChI |
ZNIYCGQYLDVSCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC(=C1)Cl)N(CC=C)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 5-((R)-2-((R)-5-(3-chlorophenyl)-2-oxooxazolidin-3-yl)propyl)benzo[d][1,3]dioxole-2,2-dicarboxylate](/img/structure/B8443899.png)
![6-Methoxypyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B8443910.png)
![[1,2,3]Thiadiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B8443915.png)



![2-Fluoro-4-[(2-bromoethyl)oxy]benzonitrile](/img/structure/B8443956.png)





